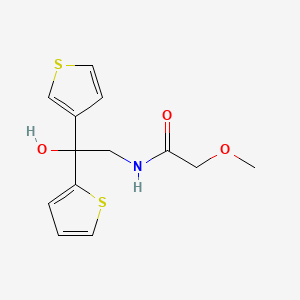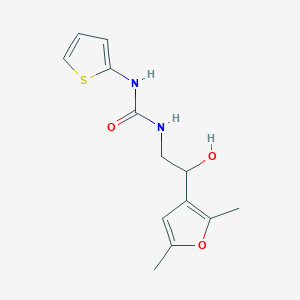
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide, also known as HTMT-2MA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. It has been shown to increase the levels of various antioxidant enzymes, including superoxide dismutase and catalase, which help to protect the brain from oxidative damage. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on the body. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which play a crucial role in mood regulation and cognitive function. This compound has also been found to reduce the levels of stress hormones, such as cortisol, which can have a detrimental effect on the body if present in high levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide in lab experiments is its potent neuroprotective effects. It has been shown to protect the brain from oxidative damage and reduce inflammation, making it an ideal candidate for studying neurodegenerative diseases. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide. One of the primary areas of interest is in the development of novel therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have potent neuroprotective effects, making it an ideal candidate for the development of new drugs. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in other fields of scientific research.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit potent neuroprotective effects, reduce inflammation, and enhance cognitive function. While there are some limitations to its use in lab experiments, the future directions for the study of this compound are promising, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide involves the reaction of 2-hydroxyethyl-2-thiophen-2-yl-2-thiophen-3-yl acetate with methoxyamine hydrochloride in the presence of a base. The resulting product is purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of neuroscience, where it has been found to have a significant impact on the central nervous system. This compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to enhance memory and learning abilities in animal models.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-17-7-12(15)14-9-13(16,10-4-6-18-8-10)11-3-2-5-19-11/h2-6,8,16H,7,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOGEWQWNNBODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2902617.png)


![1-((2-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2902621.png)

![Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2902624.png)
![2-iodo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2902625.png)
![4-[1-(Oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-sulfonyl fluoride](/img/structure/B2902626.png)



![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2902632.png)
![1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2902634.png)